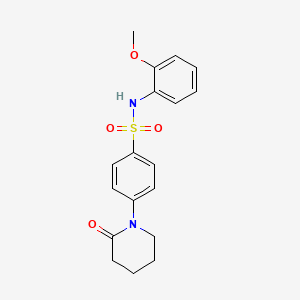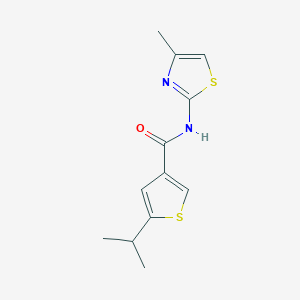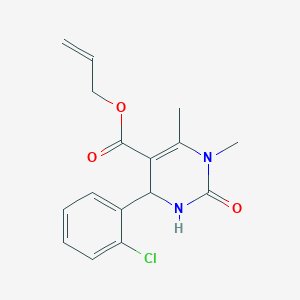![molecular formula C21H11F5N2O2 B4887775 3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4887775.png)
3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that belongs to the family of benzoxazoles. It is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the inhibition of certain enzymes that are involved in the biosynthesis of lipids and sterols. This inhibition leads to the accumulation of certain intermediate compounds that are toxic to the cells. This compound has been found to be a potent inhibitor of HMG-CoA reductase, which is an enzyme that is involved in the biosynthesis of cholesterol.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide have been studied extensively in vitro and in vivo. This compound has been found to have potent anti-inflammatory and anti-tumor activities. It has also been found to have neuroprotective and cardioprotective effects. However, the exact mechanism of these effects is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its potency as an inhibitor of certain enzymes. This makes it a valuable tool for studying the function of these enzymes in the body. However, one of the limitations of this compound is its potential toxicity to cells. Careful dosing and monitoring are necessary to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. One area of research is the development of more potent and selective inhibitors of certain enzymes. Another area of research is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Additionally, the use of this compound as a research tool for studying the function of certain proteins and enzymes in the body is an area of ongoing research.
Métodos De Síntesis
The synthesis of 3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 3-methylbenzoyl chloride with 2-(pentafluorophenyl)benzoxazole in the presence of a base. The reaction yields 3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide as a white powder. The purity of the compound can be confirmed by using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been found to have potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a research tool to investigate the function of certain proteins and enzymes in the body. This compound has been found to be a potent inhibitor of certain enzymes that are involved in the biosynthesis of lipids and sterols. It has also been used to study the mechanism of action of certain drugs that are used to treat cancer and other diseases.
Propiedades
IUPAC Name |
3-methyl-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5N2O2/c1-9-3-2-4-10(7-9)20(29)27-11-5-6-13-12(8-11)28-21(30-13)14-15(22)17(24)19(26)18(25)16(14)23/h2-8H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGUHZWRHPNGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4,5,6,8-hexamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4887700.png)
![1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine](/img/structure/B4887707.png)
![4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4887715.png)
![N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4887728.png)
![4-benzyl-8-tert-butyl-1-(ethylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4887739.png)

![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4887761.png)

![N-(4-ethoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4887771.png)

![N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide](/img/structure/B4887790.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887795.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)